2-Amino-4-methylnicotinic acid

Descripción general

Descripción

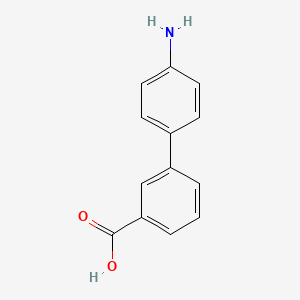

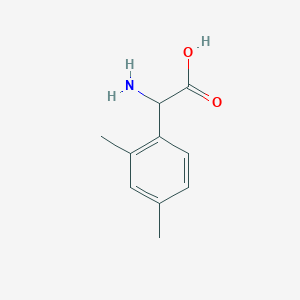

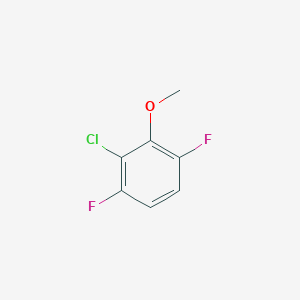

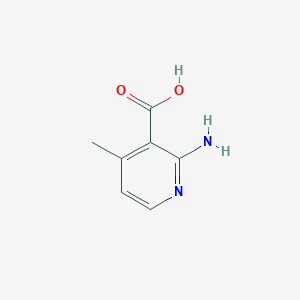

2-Amino-4-methylnicotinic acid is a derivative of nicotinic acid, which is a form of niacin or vitamin B3. It is an organic compound that falls within the broader class of pyridines, characterized by a six-membered ring structure with one nitrogen atom and five carbon atoms. The presence of an amino group and a methyl group on the pyridine ring distinguishes it from other nicotinic acid derivatives and contributes to its unique chemical properties and potential biological activity.

Synthesis Analysis

The synthesis of related compounds, such as 2-aminonicotinic acid derivatives, has been explored through various methods. For instance, a practical synthesis of a pharmaceutical intermediate closely related to 2-aminonicotinic acid involved a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole . Another study reported the synthesis of N-acyl derivatives of isonicotinic acid hydrazide and 2-methylisonicotinic acid hydrazide, which are structurally related to 2-aminonicotinic acid, using methods such as condensation reactions with acylated amino acids . These methods highlight the versatility and complexity of synthesizing nicotinic acid derivatives.

Molecular Structure Analysis

The molecular structure of 2-aminonicotinic acid has been studied, revealing insights into its monomeric and dimeric forms. An experimental and theoretical study provided detailed information on the geometrical parameters, energies, and spectroscopic properties of different conformers of 2-aminonicotinic acid . The most stable conformer was identified, and the molecular structures were analyzed using techniques such as FT-IR and UV-Vis spectroscopy, along with theoretical calculations.

Chemical Reactions Analysis

Chemical reactions involving 2-aminonicotinic acid derivatives include electroorganic synthesis, where electrochemical hydrogenation and carboxylation were used to synthesize 6-aminonicotinic acid from related compounds . Another study demonstrated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to yield 6-aminonicotinic acid, showcasing the potential for carbon dioxide utilization in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminonicotinic acid and its derivatives have been characterized through various analytical techniques. Metal complexes of 2-aminonicotinic acid were synthesized and characterized, revealing their stoichiometry and varied biological activities . The crystal structure of 2-aminonicotinic acid was determined, showing intermolecular hydrogen bonds and a zwitterionic form, which contribute to its solid-state properties . Additionally, the protonation of 2-aminonicotinic acid in supramolecular compounds was studied, indicating its role as a charge complement and hydrogen bond donor and acceptor .

Aplicaciones Científicas De Investigación

Electrocatalytic Synthesis

A study by Feng et al. (2010) explored an electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid. This process showed high yield and selectivity, demonstrating the potential of 2-amino-4-methylnicotinic acid in electrocatalytic applications (Feng, Q., Huang, K., Liu, S., & Wang, X., 2010).

Microwave-Assisted Synthesis

Quevedo et al. (2009) reported a microwave-assisted synthesis method for 2-aminonicotinic acids, including 2-(methylamino)nicotinic acid. This method offers an efficient approach for the production of various 2-aminonicotinic acids under specific conditions (Quevedo, C., Bavetsias, V., & McDonald, E., 2009).

Chemical Synthesis from Quinoline

Junhua (2011) developed a novel method for synthesizing 2-aminonicotinic acid from quinoline. This four-step synthesis process highlights its applicability in the large-scale preparation of 2-aminonicotinic acid, showing its importance in chemical synthesis (Junhua, H., 2011).

Chemiluminescence Derivatization

Ohba et al. (2000) investigated a chemiluminescence derivatization method using 2-aminonicotinic acid for detecting methylglyoxal. This method demonstrates the utility of this compound in sensitive and selective analytical techniques (Ohba, Y., Sakata, M., & Zaitsu, K., 2000).

Synthesis of Pyranopyrazoles

Zolfigol et al. (2013) utilized isonicotinic acid in the green synthesis of pyranopyrazoles. This method emphasizes the role of this compound in the synthesis of complex organic molecules, particularly in the context of green chemistry (Zolfigol, M., Tavasoli, M., Moosavi-Zare, A. R., Moosavi, P., Kruger, H., Shiri, M., & Khakyzadeh, V., 2013).

Antimicrobial Activity of Triazole Derivatives

Mishra et al. (2010) synthesized triazole derivatives using isonicotinic acid and evaluated their antimicrobial activity. This study showcases the potential of this compound in developing new antimicrobial agents (Mishra, R., Kumar, R., Kumar, S., Majeed, J., Rashid, M., & Sharma, S., 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s structurally related to niacin, a b vitamin . Niacin is known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue .

Mode of Action

Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

It’s structurally related to branched-chain amino acids (bcaas) such as leucine and isoleucine . Similar to fatty acid oxidation, leucine and isoleucine produce acetyl-coA . Therefore, it’s plausible that 2-Amino-4-methylnicotinic acid might also be involved in similar biochemical pathways.

Result of Action

Based on its structural similarity to niacin, it may have similar effects, such as modulating lipid metabolism .

Propiedades

IUPAC Name |

2-amino-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGIIWGQCIFWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370309 | |

| Record name | 2-Amino-4-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38076-82-3 | |

| Record name | 2-Amino-4-methyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38076-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.